5-(3-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(3-Bromophenyl)-1,3-dimethyl-6-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a bromophenyl group, a pyridinylmethyl group, and a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1,3-dimethyl-6-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,3-dimethyl-6-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound has been studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1,3-dimethyl-6-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Bromophenyl Derivatives: Compounds with a bromophenyl group have been explored for their potential as pharmaceuticals and materials.
Pyridinylmethyl Derivatives: These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
5-(3-Bromophenyl)-1,3-dimethyl-6-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17BrN4O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-16-12-25(11-13-5-4-8-22-10-13)18(14-6-3-7-15(21)9-14)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3 |
InChI Key |
GGZPQRVBCQSFMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)CC4=CN=CC=C4 |
Origin of Product |
United States |
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